2,3,4,5,6-pentahydroxyhexanoate
Description
2,3,4,5,6-Pentahydroxyhexanoate, commonly known as gluconate or the conjugate base of gluconic acid, is a six-carbon sugar acid with the molecular formula C₆H₁₁O₇⁻ (derived from gluconic acid, C₆H₁₂O₇). It is a key metabolite in the pentose phosphate pathway and is biosynthesized via glucose oxidation by enzymes such as glucose oxidase . Industrially, gluconic acid is produced via fungal fermentation (e.g., Aspergillus niger) and is widely used in food, pharmaceuticals, and construction due to its non-toxic, biodegradable, and chelating properties . Its metal salts (e.g., sodium, zinc, calcium gluconate) are critical in nutritional supplements, medical therapies, and industrial processes .
Properties
Molecular Formula |
C6H11O7- |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1 |
InChI Key |
RGHNJXZEOKUKBD-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Gluconate can be synthesized through the oxidation of glucose. The most common method involves the use of glucose oxidase, an enzyme that catalyzes the oxidation of glucose to gluconic acid, which is then neutralized to form gluconate . The reaction conditions typically include a pH range of 5.5 to 6.5 and a temperature range of 30°C to 40°C.
Industrial Production Methods
In industrial settings, gluconate is produced through fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid, which is subsequently converted to gluconate through neutralization with a base such as sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Gluconate undergoes various chemical reactions, including:
Oxidation: Gluconate can be further oxidized to form glucarate.
Reduction: It can be reduced to form glucose.
Substitution: Gluconate can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Glucarate
Reduction: Glucose
Substitution: Various esters and ethers depending on the substituent.
Scientific Research Applications
Gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, which is useful in various analytical and synthetic procedures.
Biology: Gluconate is used in cell culture media as a carbon source and in metabolic studies.
Medicine: It is used in pharmaceutical formulations as a stabilizer and to enhance the bioavailability of minerals such as calcium and iron.
Industry: Gluconate is used in cleaning products, water treatment, and as a food additive to improve texture and stability
Mechanism of Action
Gluconate exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the precipitation of metal hydroxides. This property is particularly useful in preventing scale formation in water treatment and enhancing the bioavailability of minerals in pharmaceutical formulations .
Comparison with Similar Compounds
Structural and Functional Comparison with Metal Gluconates
Metal gluconates share the gluconate anion but differ in their cationic metal centers, leading to variations in solubility, stability, and applications. Below is a comparative analysis of key derivatives:
Key Observations :
- Solubility : Sodium and potassium gluconates exhibit high solubility (>50 mg/mL), making them suitable for liquid formulations, while zinc gluconate’s lower solubility (0.5 g/L) favors solid dosage forms .
- Toxicity : Zinc and copper gluconates carry oral toxicity warnings (H302), whereas sodium and potassium salts are safer for human consumption .
- Applications : Chelation efficiency varies with metal ion charge and size. Calcium gluconate’s high calcium bioavailability makes it critical in emergency medicine, while sodium gluconate’s stability in alkaline conditions suits industrial scale inhibition .
Comparison with Other Aldonic Acids
Gluconate belongs to the aldonic acid family, where the aldehyde group of a sugar is oxidized to a carboxylic acid. Similar compounds include:
- Altronic acid (C₆H₁₂O₇): A stereoisomer of gluconic acid with hydroxyl group configurations differing at C2 and C3. Limited industrial use compared to gluconic acid .
- Galactonic acid (C₆H₁₂O₇): Derived from galactose oxidation; used in niche biochemical applications but lacks gluconate’s broad chelation utility .
- Mannonic acid (C₆H₁₂O₇): Another stereoisomer with applications in organic synthesis but lower commercial relevance .
Functional Differences :
Gluconate’s equatorial hydroxyl group arrangement enhances metal-chelation stability compared to other aldonic acids, explaining its dominance in industrial and pharmaceutical contexts .
Comparison with Complex Derivatives
- Ionic Liquids : The ionic liquid [HCQH₂][GlcCOO]₂, derived from gluconate, demonstrated enhanced antiviral activity against SARS-CoV-2 in vitro compared to hydroxychloroquine, likely due to improved solubility and target binding .
- Pharmaceutical Salts : Quinacrine dihydrochloride combined with gluconate (CAS 69-05-6) is used in antimalarial therapies, leveraging gluconate’s biocompatibility to enhance drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
